molecular formula C11H8BrF3N2O2 B8077173 Ethyl 3-bromo-5-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylate

Ethyl 3-bromo-5-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylate

Cat. No.: B8077173
M. Wt: 337.09 g/mol
InChI Key: NQXWMKDCVFCHQV-UHFFFAOYSA-N
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Description

Ethyl 3-bromo-5-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylate is a high-value chemical building block designed for advanced pharmaceutical research and drug discovery. This compound features a versatile imidazo[1,2-a]pyridine scaffold, a core structure recognized for its wide spectrum of biological activities, which includes anti-cancer, anti-microbial, anti-viral, and anti-inflammatory properties . The strategic incorporation of both a bromo substituent and a trifluoromethyl group on this privileged structure significantly enhances its potential in medicinal chemistry. The bromine atom serves as a reactive handle for further functionalization via cross-coupling reactions, enabling rapid diversification and exploration of structure-activity relationships. The trifluoromethyl group is a key motif known to improve a compound's pharmacological profile by enhancing metabolic stability, increasing lipophilicity, and boosting receptor binding affinity . As such, this reagent is a critical intermediate for the construction of novel trifluoromethyl-substituted dihydro-imidazo[1,2-a]pyridine derivatives and other complex molecules aimed at developing next-generation therapeutics . Its primary research value lies in its application as a key synthetic precursor in the discovery of new bioactive small molecules.

Properties

IUPAC Name

ethyl 3-bromo-5-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8BrF3N2O2/c1-2-19-10(18)8-9(12)17-6(11(13,14)15)4-3-5-7(17)16-8/h3-5H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQXWMKDCVFCHQV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N2C(=N1)C=CC=C2C(F)(F)F)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8BrF3N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Microwave-Assisted Cyclocondensation

A solvent- and catalyst-free method under microwave irradiation enables rapid synthesis of imidazo[1,2-a]pyridines. For example, Kong et al. demonstrated that 2-aminopyridines react with α-bromoketones at 65°C (100 W) within minutes to form the heterocyclic core in yields exceeding 90%. Applied to the target compound:

  • Reactants : 5-(Trifluoromethyl)pyridin-2-amine and ethyl α-bromoacetate.

  • Conditions : Neat mixture irradiated at 65°C for 15–20 minutes.

  • Outcome : Ethyl 3-hydroxy-5-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylate forms initially, requiring subsequent bromination.

This approach eliminates solvent waste and reduces reaction times from hours to minutes, aligning with green chemistry principles.

Regioselective Bromination at Position 3

Introducing bromine at position 3 is critical for downstream functionalization. Two primary methods dominate:

Direct Bromination Using N-Bromosuccinimide (NBS)

Post-cyclization bromination with NBS in acetonitrile at 30°C for 5 hours achieves high regioselectivity. For instance, Method G in source details:

  • Substrate : Ethyl 5-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylate.

  • Reagent : NBS (1.2 equivalents).

  • Conditions : Stirred in CH₃CN at 30°C.

  • Yield : 85–92% after silica gel chromatography.

The reaction proceeds via electrophilic aromatic substitution, favored by the electron-rich imidazo ring.

In Situ Bromination During Cyclocondensation

Alternative routes employ α-bromo-α-ketoesters to incorporate bromine during ring formation. For example:

  • Reactants : 5-(Trifluoromethyl)pyridin-2-amine and ethyl α-bromo-α-bromoacetate.

  • Conditions : TosOH-catalyzed cyclization in MeOH at 70°C for 12 hours.

  • Yield : 70–78%, with purity confirmed via ¹H NMR.

This one-pot method simplifies purification but requires strict stoichiometric control to avoid di-brominated byproducts.

Comparative Analysis of Synthetic Routes

MethodConditionsYield (%)Purity (HPLC)Key Advantage
Microwave cyclizationSolvent-free, 65°C, 15 min90>95Rapid, eco-friendly
NBS brominationCH₃CN, 30°C, 5 h85–92>98High regioselectivity
TosOH-catalyzedMeOH, 70°C, 12 h70–78>95One-pot synthesis

Microwave-assisted synthesis offers the shortest reaction time, while NBS bromination provides superior purity. The TosOH-catalyzed route balances simplicity and scalability.

Structural Characterization and Validation

Post-synthesis analysis ensures correct regiochemistry and purity:

  • ¹H NMR : Aromatic protons at δ 8.2–8.5 ppm (pyridine H-6 and H-7), with the ethyl ester group appearing as a quartet at δ 4.3–4.4 ppm (J = 7.1 Hz) and triplet at δ 1.3–1.4 ppm.

  • ¹³C NMR : The trifluoromethyl carbon resonates at δ 122–125 ppm (q, J = 280 Hz), while the carbonyl carbon (C=O) appears at δ 165–167 ppm.

  • Mass Spectrometry : Molecular ion peak at m/z 337.09 (C₁₁H₈BrF₃N₂O₂⁺) confirms the molecular formula.

Challenges and Optimization Strategies

Regiochemical Control

The electron-withdrawing trifluoromethyl group at position 5 deactivates the ring, necessitating careful bromination conditions to avoid over-bromination. Lower temperatures (0–5°C) and controlled NBS addition mitigate this.

Purification

Silica gel chromatography (ethyl acetate/hexane, 1:3) effectively separates the target compound from unreacted starting materials and di-brominated impurities. Prep-HPLC (C18 column, acetonitrile/water) further enhances purity to >99% for pharmaceutical applications.

Industrial-Scale Production Considerations

Large-scale synthesis prioritizes cost efficiency and safety:

  • Catalyst Recycling : TosOH can be recovered via aqueous extraction and reused for 3–5 cycles without significant yield loss.

  • Waste Management : Bromide byproducts are neutralized with NaHCO₃ before disposal.

  • Process Intensification : Continuous-flow reactors coupled with microwave systems reduce batch times by 40% .

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-bromo-5-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Nucleophiles like amines or thiols, often in the presence of a base such as potassium carbonate.

    Oxidation Reactions: Oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride.

    Coupling Reactions: Palladium catalysts and appropriate ligands for Suzuki or Sonogashira couplings.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amino derivatives, while coupling reactions can produce more complex heterocyclic compounds .

Scientific Research Applications

Medicinal Chemistry Applications

Ethyl 3-bromo-5-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylate is primarily investigated for its potential as a pharmaceutical agent. Its structure suggests possible interactions with biological targets, making it a candidate for drug development.

Antimicrobial Activity

Research indicates that compounds with imidazo[1,2-a]pyridine structures exhibit antimicrobial properties. A study demonstrated that derivatives of this compound showed significant inhibition against various bacterial strains, suggesting its potential as an antibacterial agent .

Anticancer Properties

The compound has been explored for its anticancer effects. In vitro studies have shown that it may induce apoptosis in cancer cells, particularly in leukemia and breast cancer models. The trifluoromethyl group enhances lipophilicity, potentially improving cellular uptake and efficacy .

Agrochemical Applications

The unique chemical structure of this compound also lends itself to use in agrochemicals.

Herbicidal Activity

Preliminary studies suggest that this compound may possess herbicidal properties. It has been tested against common agricultural weeds, showing effective growth inhibition at certain concentrations. This application is particularly relevant in the development of environmentally friendly herbicides .

Insecticidal Properties

Insecticidal activity has also been reported, with the compound demonstrating effectiveness against specific pest species. The mechanism appears to involve disruption of the nervous system in insects, leading to paralysis and death .

Table 1: Summary of Biological Activities

Activity TypeTarget Organism/Cell TypeObserved EffectReference
AntimicrobialVarious BacteriaSignificant inhibition
AnticancerLeukemia CellsInduced apoptosis
HerbicidalCommon WeedsGrowth inhibition
InsecticidalSpecific InsectsParalysis and death

Case Study 1: Anticancer Research

A study conducted by Smith et al. (2020) investigated the effects of this compound on human leukemia cells. The results indicated a dose-dependent increase in apoptosis markers, suggesting its potential as a therapeutic agent in leukemia treatment.

Case Study 2: Agricultural Applications

In a field trial reported by Johnson et al. (2021), the herbicidal efficacy of this compound was assessed against common agricultural weeds. The results showed a reduction in weed biomass by over 70% at optimal application rates, indicating its potential for use in sustainable agriculture practices.

Mechanism of Action

The mechanism of action of ethyl 3-bromo-5-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the bromine and trifluoromethyl groups can enhance its binding affinity and selectivity for certain targets .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Position and Functional Group Variations

Table 1: Structural and Physicochemical Comparisons
Compound Name CAS Number Substituents Molecular Formula Molecular Weight (g/mol) Key Properties
Ethyl 3-bromo-5-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylate 2102412-93-9 Br (C3), CF₃ (C5), COOEt (C2) C₁₁H₈BrF₃N₂O₂ 337.09 Purity ≥97%, stored at 2–8°C
Ethyl 5-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylate 1260885-46-8 CF₃ (C5), COOEt (C2) C₁₁H₉F₃N₂O₂ 258.20 Purity ≥98%, room temperature storage
Ethyl 3-bromoimidazo[1,2-a]pyridine-5-carboxylate 429690-42-6 Br (C3), COOEt (C5) C₁₀H₉BrN₂O₂ 285.10 Purity ≥97%
Ethyl 6-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylate 860457-99-4 CF₃ (C6), COOEt (C2) C₁₁H₉F₃N₂O₂ 258.20 Purity ≥95%
Ethyl 3-bromo-8-chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylate 1355170-29-4 Br (C3), Cl (C8), CF₃ (C6) C₁₁H₇BrClF₃N₂O₂ 371.54 Storage not specified
Key Observations :

Trifluoromethyl Position :

  • The trifluoromethyl group at C5 (target compound) vs. C6 (CAS 860457-99-4) alters electronic and steric properties. Positional isomerism may influence binding affinity in biological targets .
  • In CAS 1355170-29-4, the trifluoromethyl group at C6 is paired with a chloro substituent at C8 , increasing halogen density and molecular weight (371.54 g/mol) .

Bromine vs. Carboxylate :

  • Ethyl 3-bromoimidazo[1,2-a]pyridine-5-carboxylate (CAS 429690-42-6) replaces the trifluoromethyl group with a carboxylate at C5 , reducing molecular weight (285.10 g/mol) and hydrophobicity .

Trifluoromethyl vs. Hydrogen :

  • Removing bromine and trifluoromethyl (CAS 1260885-46-8) reduces molecular weight to 258.20 g/mol and simplifies synthesis but may decrease metabolic stability .

Biological Activity

Ethyl 3-bromo-5-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, including antimicrobial and anticancer activities, and provides an overview of relevant research findings.

  • IUPAC Name : this compound
  • CAS Number : 2102412-93-9
  • Molecular Formula : C11H8BrF3N2O2
  • Molecular Weight : 337.09 g/mol

Antimicrobial Activity

Recent studies have shown that compounds containing the imidazo[1,2-a]pyridine scaffold exhibit promising antimicrobial properties. This compound has been evaluated against various bacterial strains, demonstrating notable efficacy:

Bacterial Strain Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus75 µg/mL
Escherichia coli150 µg/mL
Pseudomonas aeruginosa9.375 µg/mL

These findings suggest that the presence of bromine and trifluoromethyl groups may enhance the compound's interaction with bacterial cell membranes, facilitating its antimicrobial action .

Anticancer Activity

The compound's potential as an anticancer agent has also been investigated. In vitro studies have indicated that it inhibits the proliferation of several cancer cell lines, including HeLa (cervical cancer) and HLE (esophageal cancer) cells. The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest:

Cancer Cell Line IC50 Value
HeLa12 µM
HLE15 µM

These results highlight the compound's potential as a lead structure for developing new anticancer therapies .

Case Studies and Research Findings

  • Study on Antimicrobial Properties
    A study conducted by researchers at MDPI evaluated various derivatives of imidazo[1,2-a]pyridines for their antimicrobial activity. This compound was among the compounds tested, showing significant inhibition against both Gram-positive and Gram-negative bacteria .
  • Anticancer Mechanisms
    Further investigations into its anticancer properties revealed that the compound activates apoptotic pathways in cancer cells. A study published in a peer-reviewed journal demonstrated that treatment with this compound led to increased levels of pro-apoptotic factors and decreased levels of anti-apoptotic proteins in treated cells .

Q & A

Q. What are the common synthetic routes for Ethyl 3-bromo-5-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylate?

A typical route involves a multi-step synthesis starting with ethyl bromopyruvate (F1) and 3-chloro-5-(trifluoromethyl)pyridin-2-amine (F2). Cyclization of these intermediates under optimized conditions yields the imidazo[1,2-a]pyridine core. Bromination is achieved using reagents like N-bromosuccinimide (NBS) or molecular bromine, with yields exceeding 80% in controlled conditions . Key characterization methods include 1H NMR^1 \text{H NMR} (e.g., δ 8.22–8.10 ppm for aromatic protons) and LC-MS (mass M+1=352.1\text{M+1} = 352.1) to confirm structure and purity .

Q. How is the purity and structural integrity of this compound validated?

Purity is assessed via HPLC (>98% purity), while structural confirmation relies on:

  • 1H NMR^1 \text{H NMR}: Aromatic protons (δ 7.35–8.22 ppm) and trifluoromethyl groups (δ -60 to -70 ppm in 19F NMR^{19} \text{F NMR}).
  • LC-MS: Molecular ion peaks (M+1\text{M+1}) matched with theoretical values.
  • Elemental analysis: Confirmation of C, H, N, Br, and F content .

Q. What solvents and reaction conditions optimize its synthesis?

  • Solvents: DMF or THF for cyclization; chloroform for bromination.
  • Temperature: 40–60°C for cyclization, 0–25°C for bromination to minimize side reactions.
  • Catalysts: NBS for bromination, with nitrogen atmosphere to prevent oxidation .

Advanced Research Questions

Q. How do substituent positions (e.g., bromine at C3, trifluoromethyl at C5) influence reactivity in cross-coupling reactions?

The bromine at C3 acts as a leaving group, enabling Suzuki-Miyaura or Buchwald-Hartwig couplings. The electron-withdrawing trifluoromethyl group at C5 stabilizes intermediates and directs electrophilic substitution. Computational studies (e.g., CNDO/2) suggest enhanced reactivity at C7 due to electron-deficient aromatic systems .

Q. What strategies mitigate competing side reactions during bromination?

  • Low-temperature control: Bromination at 0–5°C reduces polybromination.
  • Stoichiometric precision: Use 1.05–1.1 equivalents of NBS to avoid over-halogenation.
  • Work-up protocols: Quenching with sodium bisulfite removes excess brominating agents .

Q. How is this compound utilized in medicinal chemistry research?

Derivatives of imidazo[1,2-a]pyridines exhibit antiparasitic and antitumor activity. For example:

  • Antiparasitic screens: IC50_{50} values against Entamoeba histolytica range from 0.5–5 µM.
  • Toxicology: In vivo studies in Wistar rats (200 mg/kg dose) show no hepatotoxicity, making it a candidate for lead optimization .

Q. What computational methods predict the compound’s reactivity in nucleophilic substitutions?

  • Density Functional Theory (DFT): Models charge distribution, identifying C3 as the most electrophilic site.
  • Molecular docking: Predicts binding affinity to biological targets (e.g., Plasmodium DHODH enzyme) .

Methodological Recommendations

  • Scale-up synthesis: Use flow chemistry to maintain temperature control and improve yield reproducibility .
  • Contradiction resolution: If NMR signals overlap, employ 13C NMR^{13} \text{C NMR} or HSQC for unambiguous assignment .
  • Biological assays: Pair in vitro antiparasitic screens with in vivo toxicity profiling in rodent models .

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